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molecular formula C9H12N2O2 B1401120 4-Amino-3-ethoxybenzamide CAS No. 917909-47-8

4-Amino-3-ethoxybenzamide

Cat. No. B1401120
M. Wt: 180.2 g/mol
InChI Key: ITNGANDYYCLWII-UHFFFAOYSA-N
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Patent
US08486953B2

Procedure details

Palladium on carbon (5%, 0.510 g) was added into a solution of 3-ethoxy-4-nitro-benzamide (1.694 g, 8.06 mmol) and ammonium formate (2.17 g, 34.4 mmol) in MeOH (25 mL) at ambient temperature. The solution was stirred for 1 hour, filtered through Celite and washed with MeOH. The filtrate was concentrated in vacuo and triturated from diethyl ether to yield white solid (1.45 g, 100%).
Quantity
1.694 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[C:7]([NH2:9])=[O:8])[CH3:2].C([O-])=O.[NH4+]>[Pd].CO>[NH2:13][C:12]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][C:4]=1[O:3][CH2:1][CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.694 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Name
Quantity
2.17 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.51 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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